

Irehine: A Technical Guide to its Discovery, Origin, and Biological Significance

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Abstract

Irehine, a steroidal alkaloid of the conanine class, is a naturally occurring compound found within the plant species Funtumia elastica. This document provides a comprehensive technical overview of the discovery, botanical origin, and physicochemical properties of **Irehine**. It details the historical context of its isolation and structural elucidation, and outlines a probable biosynthetic pathway. Furthermore, this guide summarizes the known biological activities of related compounds, providing insights into the potential therapeutic applications of this class of alkaloids. Experimental methodologies for the isolation of related compounds and assays for biological activity are also described to serve as a reference for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin Initial Discovery

The steroidal alkaloid **Irehine** was first isolated and its structure elucidated in 1963 by M.-M. Janot, M. Truong-Ho, and R. Goutarel. Their seminal work identified **Irehine** as 20α -dimethylamino-3 β -hydroxy-pregn-5-ene. This discovery was part of a broader investigation into the alkaloidal constituents of the Apocynaceae family, which is a rich source of structurally diverse and biologically active natural products.

Botanical Source



Irehine is a constituent of Funtumia elastica (Preuss) Stapf, a tree belonging to the Apocynaceae family.[1] This plant is native to West and Central Africa and is commonly known as the West African rubber tree or by its local name "Ireh".[1] Traditionally, various parts of Funtumia elastica have been used in African folk medicine to treat a range of ailments, including infectious diseases and inflammatory conditions.[2] The leaves and stem bark of the plant are known to contain a complex mixture of alkaloids, including Irehine and other related steroidal alkaloids.[1][2]

Physicochemical Properties of Irehine

While specific experimental data for **Irehine** is limited in readily available literature, its properties can be inferred from its chemical structure and data on related compounds.

Property	Value	Source
Chemical Formula	C23H39NO	Inferred from structure
Molecular Weight	345.57 g/mol	Inferred from structure
Class	Steroidal Alkaloid (Conanine type)	Inferred from structure
Systematic Name	(3β,20S)-20- (Dimethylamino)pregn-5-en-3- ol	Inferred from structure
Appearance	Likely a crystalline solid	Inferred from related compounds
Solubility	Expected to be soluble in organic solvents like chloroform, methanol, and ethanol, and poorly soluble in water.	General alkaloid properties

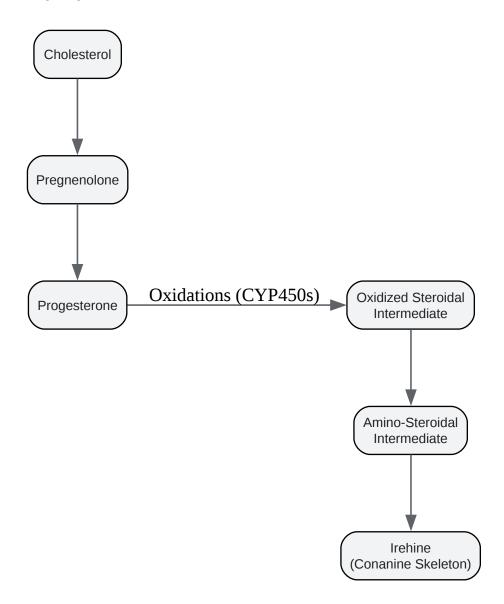
Biosynthesis of Irehine

The biosynthesis of steroidal alkaloids, including those of the conanine type like **Irehine**, is understood to originate from the ubiquitous precursor, cholesterol. While the specific enzymatic



steps for **Irehine** biosynthesis have not been fully elucidated, a probable pathway can be proposed based on studies of similar steroidal alkaloids.

The biosynthetic journey commences with cholesterol undergoing a series of oxidative modifications to its side chain, catalyzed by cytochrome P450 enzymes. This is followed by the introduction of a nitrogen atom, typically derived from an amino acid, through the action of an aminotransferase. Subsequent cyclization reactions then form the characteristic five-membered nitrogen-containing ring of the conanine skeleton.



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A proposed biosynthetic pathway for **Irehine** from cholesterol.



Biological Activity

Direct and extensive studies on the biological activity of purified **Irehine** are not widely reported in the current literature. However, the bioactivity of crude extracts of Funtumia elastica and closely related, co-occurring steroidal alkaloids, particularly conessine, provide strong indications of its potential pharmacological properties.

Antiplasmodial Activity

Several studies have demonstrated the antiplasmodial activity of extracts from Funtumia elastica and its constituent alkaloids. Bioassay-guided fractionation of the stem bark has led to the isolation of steroidal alkaloids that exhibit in vitro activity against Plasmodium falciparum.[1] Conessine, a structurally related alkaloid also found in the Apocynaceae family, has shown significant in vitro antiplasmodial activity.[3]

Compound	Assay	Target Organism	IC5ο (μg/mL)	Source
Conessine	Schizont maturation	Plasmodium falciparum	1.9	[3]
Conessine	pLDH assay	Plasmodium falciparum	1.3	[3]
Holarrhetine	In vitro	P. falciparum (FcB1)	0.97 μΜ	[1]
Conessine	In vitro	P. falciparum (FcB1)	3.39 μΜ	[1]
Holarrhesine	In vitro	P. falciparum (FcB1)	2.05 μΜ	[1]
Isoconessimine	In vitro	P. falciparum (FcB1)	1.89 μΜ	[1]

Antimicrobial Activity

Ethanolic extracts from the leaves and stem bark of Funtumia elastica have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[2] This suggests



that the alkaloid fraction, which would include **Irehine**, contributes to the traditional use of the plant for treating infections.

Extract/Fraction	Target Organism	MIC Range (μg/mL)	Source
Ethanol leaf extract	Various bacteria and fungi	125 - 1550	[2]
Ethanol stem bark extract	Various bacteria and fungi	125 - 1750	[2]

Anti-inflammatory Activity

Ethanol extracts of Funtumia elastica have also shown significant anti-inflammatory activity in animal models.[2] This aligns with the plant's traditional use in managing inflammatory conditions. The steroidal nature of **Irehine** suggests a potential mechanism involving the modulation of inflammatory pathways.

Cytotoxicity

The steroidal alkaloids isolated from Funtumia elastica have been evaluated for their cytotoxicity against mammalian cell lines to assess their therapeutic index. The reported IC₅₀ values against the rat skeletal muscle myoblast (L-6) cell line were generally in the micromolar range, indicating some level of cytotoxicity that needs to be considered in any therapeutic development.[1]

Compound	Cell Line	IC ₅₀ (μM)	Source
Holarrhetine	L-6	5.13	[1]
Conessine	L-6	36.55	[1]
Holarrhesine	L-6	10.23	[1]
Isoconessimine	L-6	8.97	[1]
Conessine	L-6	14 μg/mL	[3]

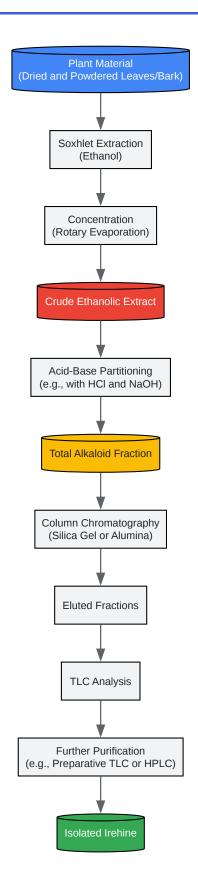
Experimental Protocols



As the original 1963 publication detailing the specific isolation protocol for **Irehine** is not readily accessible, a general procedure for the isolation of steroidal alkaloids from Funtumia elastica, adapted from more recent studies on the plant, is provided below. This is followed by a standard protocol for the in vitro antiplasmodial assay.

General Protocol for the Isolation of Steroidal Alkaloids from Funtumia elastica





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A general experimental workflow for the isolation of **Irehine**.



- Plant Material Preparation: The leaves or stem bark of Funtumia elastica are collected, airdried, and finely powdered.
- Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as ethanol, using a Soxhlet apparatus.
- Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NaOH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.
- Chromatographic Separation: The total alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
- Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined. The fractions containing the target compound, Irehine, are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
- Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Protocol for In Vitro Antiplasmodial Activity Assay (pLDH Assay)

 Parasite Culture: A chloroquine-sensitive or -resistant strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.



- Drug Preparation: The test compound (e.g., Irehine) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.
- Assay Setup: In a 96-well microtiter plate, the parasitized erythrocyte suspension is added to
 wells containing the different concentrations of the test compound. Positive (chloroquine) and
 negative (solvent) controls are included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).
- pLDH Assay: The activity of parasite lactate dehydrogenase (pLDH) is measured as an indicator of parasite viability. This is typically done by adding a substrate/dye mixture and measuring the absorbance at a specific wavelength.
- Data Analysis: The absorbance values are used to calculate the percentage of parasite growth inhibition for each concentration of the test compound. The 50% inhibitory concentration (IC₅₀) is then determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Irehine, a conanine-type steroidal alkaloid from Funtumia elastica, represents an interesting natural product with a historical background in the golden age of alkaloid chemistry. While specific biological data on purified Irehine is sparse, the demonstrated antiplasmodial, antimicrobial, and anti-inflammatory activities of its botanical source and related compounds suggest that Irehine may possess significant pharmacological potential. This technical guide provides a foundational resource for researchers interested in further exploring the chemistry and biology of Irehine and related steroidal alkaloids, with the aim of stimulating future research into its therapeutic applications. Further investigation is warranted to isolate Irehine in larger quantities, fully characterize its biological activity profile, and elucidate its precise mechanism of action.

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